molecular formula C10H10F3NO2S B2567815 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate CAS No. 464935-24-8

2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate

Cat. No.: B2567815
CAS No.: 464935-24-8
M. Wt: 265.25
InChI Key: MMKZNQXVJNYBRS-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate is a chemical compound with the CAS Number: 464935-24-8 . It has a molecular weight of 265.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(methylsulfanyl)phenylcarbamate . The InChI code for this compound is 1S/C10H10F3NO2S/c1-17-8-4-2-7(3-5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 265.26 .

Scientific Research Applications

Palladium-Catalyzed Arylation

The palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes, facilitated by sodium persulfate, showcases a method for C-H bond functionalization leading to new biaryl C-C linkages. This process benefits from high efficiency and regioselectivity across a variety of arenes, highlighting the versatile application of O-phenylcarbamates in synthesizing complex aromatic structures. A unique feature is the selective diarylation through quadruple C-H bond functionalization, demonstrating O-carbamates' utility as directing groups for catalytic C-H activation. The presence of trifluoroacetic acid is vital for the cyclopalladation of O-phenylcarbamates, indicating the influence of trifluoro substituents on catalysis and product formation (Zhao, Yeung, & Dong, 2010).

Fluorescent Detection of Explosives

A novel fluorescent poly(2,7-carbazole) polymer demonstrates high sensitivity for detecting explosive compounds like TNT and DNT through recycled fluorescence quenching. The strong electron-donating ability of this polymer, combined with the bulky side chain minimizing interchain interaction, underscores the role of specific chemical functionalities, including potentially trifluoroethyl groups, in enhancing material sensitivity and selectivity for environmental and security applications (Nie et al., 2011).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides. Its remarkable catalytic activity facilitates acylation across a range of alcohols, including those with steric hindrance, indicating the potential utility of trifluoromethyl groups in enhancing catalytic performance for synthetic applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Sustained Release in Agriculture

Solid lipid nanoparticles and polymeric nanocapsules encapsulating carbendazim and tebuconazole demonstrate improved release profiles and reduced environmental toxicity. This research illustrates the broader applicability of carbamate formulations in enhancing the efficacy and safety of agricultural fungicides, potentially including trifluoroethyl carbamates (Campos et al., 2015).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methylsulfanylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c1-17-8-4-2-7(3-5-8)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKZNQXVJNYBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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